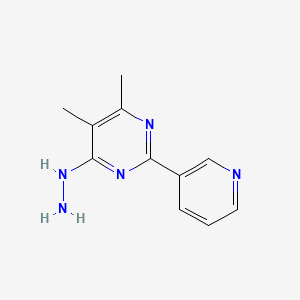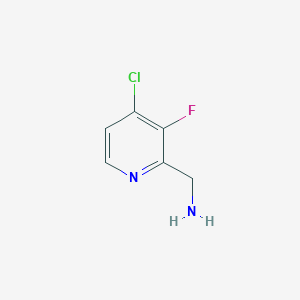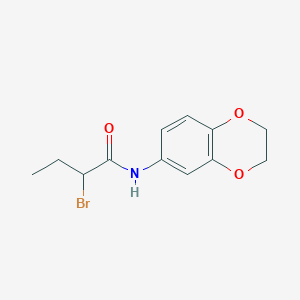
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” is a compound that has been studied for its potential therapeutic effects . The compound is part of a class of biologically significant compounds known as sulfonamides, which are famous for their antibacterial properties . It also contains a benzodioxane fragment, which is an important pharmacophore across a number of different therapeutic areas .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can then be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of “this compound” was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by further treatment with different alkyl/aralkyl halides .Physical And Chemical Properties Analysis
The empirical formula of “this compound” is C12H15NO3 . Its molecular weight is 221.25 . The compound is a solid .Wissenschaftliche Forschungsanwendungen
Structure-Based Drug Design
Structure-based drug design has been utilized to discover new inhibitors targeting specific proteins, demonstrating the potential of brominated compounds in the development of pharmaceuticals. For instance, a study focused on the discovery of CDK2 inhibitors identified a brominated compound as active, highlighting the utility of brominated moieties in medicinal chemistry and drug discovery processes (Vulpetti et al., 2006).
Thiocyanate Transfer Reagents
Research on acyl-isothiocyanates has revealed their effectiveness as thiocyanate transfer reagents, a process that can be relevant in the synthesis of various organic compounds. This showcases the versatility of brominated compounds in synthetic organic chemistry, facilitating the introduction of thiocyanate groups to alkyl or benzylic bromides (Palsuledesai et al., 2009).
Antibacterial and Antifungal Agents
A study on the synthesis of promising antibacterial and antifungal agents highlighted the use of 2,3-dihydro-1,4-benzodioxin-6-amine derivatives, demonstrating the pharmaceutical applications of brominated compounds in addressing microbial resistance. The synthesized compounds exhibited notable antimicrobial and antifungal potential, indicating the relevance of such structures in developing new therapeutic agents (Abbasi et al., 2020).
Environmental Degradation of Herbicides
The degradation of brominated herbicides, such as bromoxynil, in soil and subsurface environments has been explored, providing insights into the environmental fate and microbial degradation pathways of brominated organic compounds. This research is crucial for understanding the environmental impact of such chemicals and developing strategies for their bioremediation (Holtze et al., 2008).
Zukünftige Richtungen
The future directions for the study of “2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” could include further exploration of its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease . More research could also be done to fully understand its mechanism of action and to assess its safety and efficacy in clinical trials.
Eigenschaften
IUPAC Name |
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-9(13)12(15)14-8-3-4-10-11(7-8)17-6-5-16-10/h3-4,7,9H,2,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNRUCDLYCHLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

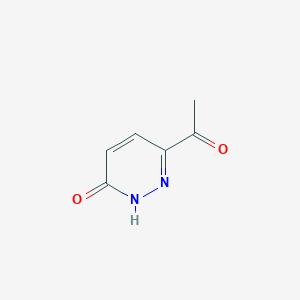
![N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2654652.png)
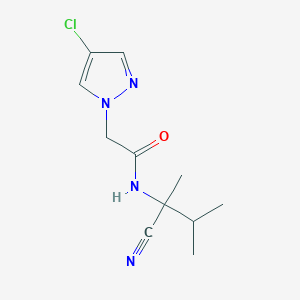

![2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2654658.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2654660.png)

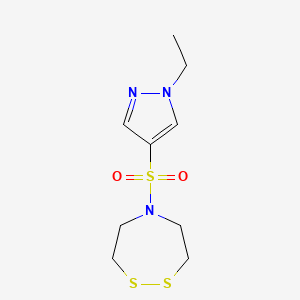
![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2654663.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2654664.png)
